4-Hydrazinyl-5-methylpyrimidine
Overview
Description
4-Hydrazinyl-5-methylpyrimidine is a heterocyclic organic compound with the molecular formula C₅H₈N₄. It features a pyrimidine ring substituted with a hydrazinyl group at the 4-position and a methyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-5-methylpyrimidine typically involves the reaction of 4-chloro-5-methylpyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
4-Chloro-5-methylpyrimidine+Hydrazine hydrate→this compound
Industrial Production Methods
For industrial-scale production, the process may involve optimization of reaction conditions to improve yield and purity. This includes controlling the temperature, reaction time, and the molar ratio of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-5-methylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
4-Hydrazinyl-5-methylpyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: The compound can be utilized in the synthesis of agrochemicals and other industrially relevant chemicals
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Hydrazinyl-5-fluoropyrimidine: Similar structure with a fluorine atom at the 5-position instead of a methyl group.
4-Hydrazinyl-5-chloropyrimidine: Contains a chlorine atom at the 5-position.
4-Hydrazinyl-5-aminopyrimidine: Features an amino group at the 5-position.
Uniqueness
4-Hydrazinyl-5-methylpyrimidine is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, electronic properties, and steric interactions, making it distinct from its analogs .
Properties
IUPAC Name |
(5-methylpyrimidin-4-yl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-4-2-7-3-8-5(4)9-6/h2-3H,6H2,1H3,(H,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBOISNQVVOLNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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